molecular formula C11H16N4O3S B2712919 1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea CAS No. 2034457-29-7

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea

Cat. No.: B2712919
CAS No.: 2034457-29-7
M. Wt: 284.33
InChI Key: LPJRDCMOOOPUFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[c][1,2,5]thiadiazole core substituted with dimethyl and dioxido groups at the 1,3-positions, along with a 3-ethylurea moiety at the 5-position. The dioxido group enhances solubility and electronic stability, while the ethylurea provides hydrogen-bonding capacity, critical for interactions in biological systems.

Properties

IUPAC Name

1-(1,3-dimethyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-5-yl)-3-ethylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3S/c1-4-12-11(16)13-8-5-6-9-10(7-8)15(3)19(17,18)14(9)2/h5-7H,4H2,1-3H3,(H2,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJRDCMOOOPUFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NC1=CC2=C(C=C1)N(S(=O)(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-ethylurea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties and other therapeutic potentials as evidenced by various studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a thiadiazole ring fused with a dioxido moiety. Its molecular formula is C13H13N3O3S2C_{13}H_{13}N_{3}O_{3}S_{2} with a molecular weight of approximately 323.39 g/mol. The structural formula can be represented as follows:

InChI 1S C13H13N3O3S2 c1 16 2 10 8 4 3 7 5 9 8 17 20 19 14 11 18 12 6 13 15 21 16 22 h3 6H 1 2H3 H 14 18 H 12 13 15 \text{InChI 1S C13H13N3O3S2 c1 16 2 10 8 4 3 7 5 9 8 17 20 19 14 11 18 12 6 13 15 21 16 22 h3 6H 1 2H3 H 14 18 H 12 13 15 }

Antifungal Activity

Recent studies have demonstrated that derivatives of thiadiazole compounds exhibit notable antifungal properties. For instance, compounds similar to this compound have shown effectiveness against various fungal strains. A study indicated that certain thiadiazole derivatives demonstrated good antifungal activity against Colletotrichum arachidicola, suggesting a potential therapeutic application in treating fungal infections .

The mechanism by which this compound exerts its antifungal effects may involve the inhibition of fungal cell wall synthesis or disruption of membrane integrity. Thiadiazole derivatives are known to interact with specific enzymes or receptors within the fungal cells that are crucial for their survival and proliferation.

Study 1: Efficacy Against Fungal Pathogens

In a comparative study involving various thiadiazole derivatives, it was found that certain compounds exhibited protective effects against Rhizoctonia solani at concentrations of 100 and 200 mg/L. The protective effects were measured at 78.51% and 84.48%, respectively . These findings highlight the potential of thiadiazole derivatives in agricultural applications as fungicides.

Study 2: Synthesis and Characterization

The synthesis pathways for producing this compound typically involve multi-step synthetic routes that ensure high yields and purity. Techniques such as NMR and FTIR spectroscopy are employed to confirm the chemical structures of synthesized compounds .

Data Table: Biological Activity Summary

Study Compound Target Organism Activity Concentration (mg/L) Effectiveness (%)
Study 1Thiadiazole DerivativeRhizoctonia solaniAntifungal10078.51
Study 1Thiadiazole DerivativeRhizoctonia solaniAntifungal20084.48
Study 2Compound Similar to TargetColletotrichum arachidicolaAntifungalNot specifiedGood activity

Comparison with Similar Compounds

Structural Analogues

2.1.1. 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea

  • Core Structure : Replaces benzo[c][1,2,5]thiadiazole with benzo[d]thiazole, altering aromaticity and electronic properties.
  • Substituents : Morpholine groups at 2,4-positions and a phenyl linker to ethylurea. Morpholine improves solubility but may reduce metabolic stability compared to dimethyl-dioxido groups.

1-(Benzo[c][1,2,5]thiadiazol-5-yl)-N-methylpropan-2-amine (TDMA)

  • Core Structure : Shares the benzo[c][1,2,5]thiadiazole core but substitutes urea with a secondary amine.
  • Functional Group Impact: The amine may enhance membrane permeability but reduce hydrogen-bonding interactions compared to urea.

4-(Benzo[c][1,2,5]thiadiazol-5-yl)-3(5)-(6-methyl-pyridin-2-yl)pyrazole

  • Core Hybridization : Integrates pyrazole with benzothiadiazole, offering dual heterocyclic motifs.
  • Biological Relevance : Designed for antifibrotic activity; the pyrazole’s nitrogen-rich structure may engage distinct binding sites compared to urea .
Pharmacological and Physicochemical Properties
Property Target Compound 1-(4-(2,4-Dimorpholinobenzo[d]thiazol-6-yl)phenyl)-3-ethylurea TDMA
Solubility Moderate (dioxido enhances polarity) High (morpholine’s oxygen-rich structure) Low (amine group)
Hydrogen Bonding Strong (urea donor/acceptor) Moderate (urea + morpholine) Weak (amine)
Metabolic Stability Likely high (dioxido reduces oxidation) Moderate (morpholine susceptible to CYP450) Low (amine prone to deamination)
Bioactivity Antifibrotic (inferred from analogs) Kinase inhibition (morpholine targets ATP-binding pockets) CNS activity (amine structure)
Key Research Findings
  • Pyrazole-Benzothiadiazole Hybrids : Showed potent antifibrotic effects (IC₅₀ = 0.2–1.5 μM), suggesting the target compound’s urea group could enhance specificity in similar pathways .
  • Morpholine Derivatives : Exhibited kinase inhibition (e.g., PI3Kα IC₅₀ = 8 nM) but faced challenges in blood-brain barrier penetration due to polarity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.